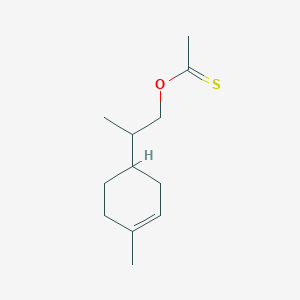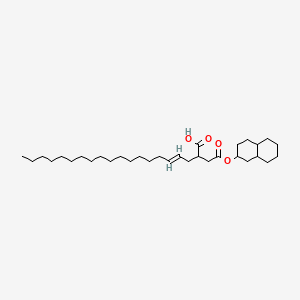
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by the presence of a 2,3,6-trimethylphenyl group attached to the carbamate moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester typically involves the reaction of 2,3,6-trimethylphenol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{2,3,6-Trimethylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,3,6-trimethylphenol and methylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Major Products Formed
Hydrolysis: 2,3,6-Trimethylphenol, methylamine.
Oxidation: Oxidized derivatives of the phenyl group.
Substitution: Substituted carbamates with different nucleophiles.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester involves the interaction of the carbamate group with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site serine residue, leading to the accumulation of acetylcholine and disruption of normal neurotransmission. The molecular pathways involved include the formation of a covalent bond between the carbamate and the enzyme, resulting in enzyme inactivation.
Comparaison Avec Des Composés Similaires
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Carbamic acid, methyl-, 2,3,5-trimethylphenyl ester: Another isomer with a different methyl group arrangement.
Carbamic acid, methyl-, 4-methylphenyl ester: A simpler carbamate with only one methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties compared to other carbamates.
Propriétés
Numéro CAS |
3971-91-3 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(2,3,6-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-6-8(2)10(9(7)3)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
DBOCTGRCDMKEJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)OC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




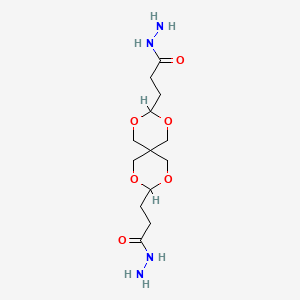
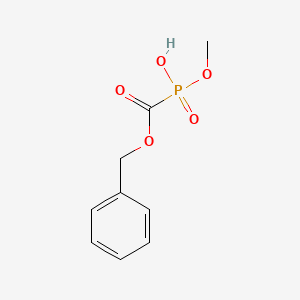
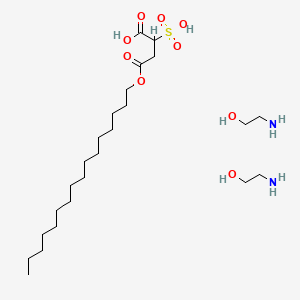

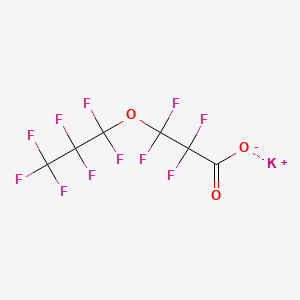

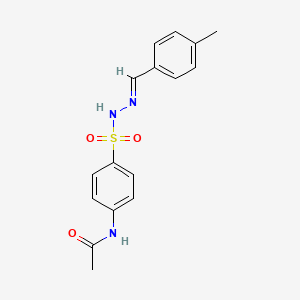
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
